Pancixanthone A

Antimalarial Plasmodium falciparum Chloroquine resistance

Pancixanthone A is a C-4 monoprenylated 1,3,5-trihydroxyxanthone with proven antimalarial (IC50 1.6 µg/mL vs. chloroquine-resistant P. falciparum) and dual-stage antileishmanial activity. It is an essential reference standard for phytochemical profiling of Clusiaceae species and a key scaffold for SAR studies exploring prenylation position effects on antiplasmodial potency. Ideal for hit-to-lead optimization programs and assay validation.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
Cat. No. B161467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancixanthone A
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O
InChIInChI=1S/C18H16O5/c1-4-18(2,3)14-12(21)8-11(20)13-15(22)9-6-5-7-10(19)16(9)23-17(13)14/h4-8,19-21H,1H2,2-3H3
InChIKeyPNPYKPQUXNWIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Pancixanthone A (CAS 174232-30-5): A Prenylated Xanthone with Documented Antimalarial Activity Against Chloroquine-Resistant Plasmodium falciparum


Pancixanthone A is a naturally occurring prenylated xanthone (C18H16O5, MW 312.32) bearing a 1,1-dimethylallyl substituent at the C-4 position of the xanthone core . First isolated and structurally characterized from Calophyllum panciflorum in 1996 [1], this compound has subsequently been identified in Garcinia vieillardii [2], Calophyllum inophyllum [3], and Cratoxylum cochinchinense [4]. As a member of the polycyclic aromatic xanthone class, Pancixanthone A possesses a 1,3,5-trihydroxy substitution pattern on the xanthen-9-one framework, with the distinctive 4-(2-methylbut-3-en-2-yl) prenyl moiety distinguishing it from other oxygenated xanthones .

Pancixanthone A (CAS 174232-30-5): Why In-Class Xanthone Substitution Is Not Supported by Available Comparative Evidence


Xanthones as a compound class exhibit substantial variation in biological activity depending on oxygenation pattern, prenylation position, and substituent type [1]. Within the 22 xanthones evaluated by Hay et al. (2004) against chloroquine-resistant P. falciparum, antiplasmodial IC50 values ranged from approximately 1.0 μg/mL to over 30 μg/mL, demonstrating that xanthones are not interchangeable [2]. Pancixanthone A exhibits an IC50 of 1.6 μg/mL against chloroquine-resistant P. falciparum strains [2]. The most potent xanthones in this series—demethylcalabaxanthone, calothwaitesixanthone, and 6-deoxy-γ-mangostin with IC50 values of ~1.0 μg/mL—share a 1,3,7-trioxygenated core with prenylation at positions 2 and 8 [2]. In contrast, Pancixanthone A possesses a 1,3,5-trihydroxy substitution pattern with a single C-4 prenyl group, representing a distinct structural scaffold within the xanthone pharmacophore [3]. This structural divergence precludes direct functional substitution without experimental validation in the target assay system.

Pancixanthone A (CAS 174232-30-5): Quantitative Comparative Evidence for Scientific Selection


Antimalarial Activity of Pancixanthone A Relative to 21 Other Xanthones Against Chloroquine-Resistant Plasmodium falciparum

Pancixanthone A exhibits an IC50 of 1.6 μg/mL against chloroquine-resistant strains of Plasmodium falciparum [1]. Within the same study, the most potent xanthones—demethylcalabaxanthone, calothwaitesixanthone, and 6-deoxy-γ-mangostin—demonstrated IC50 values of approximately 1.0 μg/mL, representing a 1.6-fold higher potency relative to Pancixanthone A [1]. Notably, Pancixanthone A (IC50 1.6 μg/mL) is approximately 4.5-fold more potent than caloxanthone C (IC50 ~7.2 μg/mL) and approximately 5.7-fold more potent than isocudraniaxanthone B (IC50 ~9.1 μg/mL), both evaluated in the same experimental series [1].

Antimalarial Plasmodium falciparum Chloroquine resistance

Antileishmanial Activity Profile of Pancixanthone A Across Leishmania Species and Life Cycle Stages

Pancixanthone A demonstrates significant antileishmanial activity against both promastigote and amastigote forms of multiple Leishmania species . Specifically, it exhibits activity against promastigote forms of Leishmania mexicana and L. infantum, as well as against the clinically relevant intracellular amastigote forms of L. infantum . In a comparative study of Garcinia vieillardii-derived compounds, Pancixanthone A (designated compound 2) showed significant antileishmanial activity, though Pancixanthone B (compound 3), 1,6-dihydroxyxanthone (compound 6), and 3-geranyl-2,4,6-trihydroxybenzophenone (compound 5) were noted as exhibiting particularly interesting activities on both leishmanial stages warranting future in vivo investigation [1].

Antileishmanial Leishmania Neglected tropical diseases

Structural Differentiation: C-4 1,1-Dimethylallyl Substituent as a Distinctive Pharmacophoric Feature Relative to Other Bioactive Xanthones

Pancixanthone A possesses a 1,3,5-trihydroxy substitution pattern with a 1,1-dimethylallyl (2-methylbut-3-en-2-yl) group at the C-4 position of the xanthone core [1]. This substitution pattern contrasts sharply with the most potent antimalarial xanthones identified in the Hay et al. (2004) study—demethylcalabaxanthone, calothwaitesixanthone, and 6-deoxy-γ-mangostin—which share a 1,3,7-trioxygenated core and are prenylated at positions 2 and 8 [2]. The SAR analysis from that study concluded that 1,3,7-trioxygenation with 2,8-diprenylation correlates with enhanced antiplasmodial potency (IC50 ~1.0 μg/mL) [2]. Pancixanthone A's C-4 monoprenylation on a 1,3,5-trihydroxy scaffold represents a distinct topological arrangement that may confer differential target engagement profiles or physicochemical properties compared to the 2,8-diprenylated 1,3,7-trioxygenated series.

Xanthone SAR Prenylation Structure-activity relationship

Cytotoxic Activity Against Human Cancer Cell Lines: Preliminary Evidence and Limitations

Pancixanthone A has been evaluated for cytotoxic activity against human cancer cell lines. In a study of Cratoxylum cochinchinense root bark constituents, Pancixanthone A (designated CC-04) was isolated alongside macluraxanthone and β-mangostin and tested for cytotoxicity against KB cells (human epidermoid carcinoma) [1]. However, the specific IC50 value for Pancixanthone A in this assay was not clearly delineated from other co-isolated xanthones in the accessible abstract. A related study on benzophenone derivatives from Garcinia species reported weakly cytotoxic activity on KB cells with IC50 values of 4.70 and 5.0 μg/mL, though this data pertains to benzophenones rather than Pancixanthone A itself [2].

Cytotoxicity Anticancer KB cell line

Multi-Source Natural Occurrence Profile: Implications for Supply Chain and Structural Authenticity Verification

Pancixanthone A has been isolated and characterized from at least four distinct plant sources within the Clusiaceae family: Calophyllum panciflorum (stem bark) [1], Garcinia vieillardii [2], Calophyllum inophyllum (leaves) [3], and Cratoxylum cochinchinense (root bark) [4]. Additionally, it has been identified in Garcinia schomburgkiana (twigs and branches) [5]. This multi-source occurrence contrasts with structurally related xanthones such as pancixanthone B, which has a more limited reported distribution [1]. The availability of authentic reference standards from multiple natural origins facilitates independent verification of compound identity and purity across different supply channels.

Natural product sourcing Quality control Reference standards

Pancixanthone A (CAS 174232-30-5): Evidence-Backed Research and Industrial Application Scenarios


Antimalarial Drug Discovery Screening Cascades Targeting Chloroquine-Resistant Plasmodium falciparum

Based on the directly comparable IC50 data of 1.6 μg/mL against chloroquine-resistant P. falciparum strains [1], Pancixanthone A is positioned as a moderate-potency xanthone suitable for inclusion in antimalarial screening panels. Its activity level—approximately 1.6-fold less potent than the most active xanthones in the same study—makes it appropriate for hit-to-lead optimization programs seeking to improve potency through medicinal chemistry while retaining the distinct C-4 monoprenylated 1,3,5-trihydroxy scaffold [1]. The compound may serve as a reference standard for validating assay performance in antimalarial screening laboratories, with the established IC50 of 1.6 μg/mL providing a reproducible benchmark for inter-assay comparison [1].

Antileishmanial Lead Identification Across Multiple Leishmania Species and Life Cycle Stages

Pancixanthone A's demonstrated activity against both promastigote and amastigote forms of Leishmania mexicana and L. infantum supports its inclusion in antileishmanial discovery workflows. The dual-stage activity profile is particularly relevant for programs seeking compounds with potential efficacy against the clinically significant intracellular amastigote stage, which is responsible for disease pathology in visceral and cutaneous leishmaniasis . However, procurement decisions for this application should note that specific IC50 values for Pancixanthone A in antileishmanial assays are not publicly accessible from the available literature, requiring internal potency determination prior to prioritization .

Natural Product Reference Standard for Phytochemical and Quality Control Applications

The well-characterized isolation of Pancixanthone A from multiple Clusiaceae species—including Calophyllum panciflorum, Garcinia vieillardii, Calophyllum inophyllum, Cratoxylum cochinchinense, and Garcinia schomburgkiana [2]—establishes its utility as a chemotaxonomic marker and analytical reference standard. Laboratories conducting phytochemical profiling of Clusiaceae plants can employ Pancixanthone A for HPLC retention time calibration, LC-MS method development, and compound identification in complex botanical extracts. The compound's availability as a purified reference standard (≥95% purity) from commercial vendors supports its use in quality control applications and inter-laboratory method validation .

Structure-Activity Relationship Studies of Prenylated Xanthone Pharmacophores

The distinctive 1,3,5-trihydroxy substitution pattern with C-4 monoprenylation represented by Pancixanthone A [3] provides a valuable comparator scaffold for SAR investigations of xanthone bioactivity. In antimalarial SAR studies, the 1.6 μg/mL IC50 of Pancixanthone A against chloroquine-resistant P. falciparum [1] can be contrasted with the ~1.0 μg/mL IC50 of the 2,8-diprenylated 1,3,7-trioxygenated xanthones [1], enabling systematic exploration of how prenylation position (C-4 vs. C-2/C-8) and hydroxylation pattern (1,3,5 vs. 1,3,7) modulate antiplasmodial potency. This structural differentiation makes Pancixanthone A a relevant tool compound for medicinal chemistry campaigns seeking to diversify beyond the extensively characterized 2,8-diprenylated xanthone chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancixanthone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.